molecular formula C18H13Cl2F3N4OS B6486037 N-{[4-(3,4-dichlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide CAS No. 391937-62-5

N-{[4-(3,4-dichlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide

Cat. No.: B6486037
CAS No.: 391937-62-5
M. Wt: 461.3 g/mol
InChI Key: NTUKCMFLGCYHKC-UHFFFAOYSA-N
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Description

N-{[4-(3,4-Dichlorophenyl)-5-(Methylsulfanyl)-4H-1,2,4-Triazol-3-yl]Methyl}-2-(Trifluoromethyl)Benzamide is a triazole-based benzamide derivative characterized by:

  • A 1,2,4-triazole core substituted with a 3,4-dichlorophenyl group at position 4 and a methylsulfanyl group at position 3.
  • A benzamide moiety functionalized with a trifluoromethyl group at position 2, linked via a methylene bridge to the triazole ring.
    This structural configuration confers distinct electronic, steric, and lipophilic properties, making it a candidate for diverse pharmacological applications, particularly in antimicrobial and anticancer research .

Properties

IUPAC Name

N-[[4-(3,4-dichlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2F3N4OS/c1-29-17-26-25-15(27(17)10-6-7-13(19)14(20)8-10)9-24-16(28)11-4-2-3-5-12(11)18(21,22)23/h2-8H,9H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUKCMFLGCYHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[4-(3,4-dichlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

  • Molecular Formula : C14H12Cl2F3N5S
  • Molecular Weight : 387.24 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. Studies conducted on related triazole compounds demonstrated that they inhibited the growth of both Gram-positive and Gram-negative bacteria.

CompoundActivityIC50 (µg/mL)
Triazole AModerate25
Triazole BHigh10
N-{[...]}TBDTBD

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been extensively studied. Compounds with similar structures have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes. In vitro assays indicated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs.

For example:

  • COX-1 Inhibition : IC50 values ranged from 19.45 to 28.39 µM for various derivatives.
  • COX-2 Inhibition : Notable IC50 values were recorded at approximately 23.8 µM for some compounds .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the molecular structure significantly influence the biological activity of triazole derivatives. The presence of electron-withdrawing groups (like trifluoromethyl) enhances the anti-inflammatory activity while substituents like methyl sulfide contribute to antimicrobial properties.

Case Studies

  • In Vivo Studies : A study involving carrageenan-induced paw edema in rats highlighted the anti-inflammatory efficacy of triazole derivatives similar to this compound. The results indicated a significant reduction in edema comparable to standard treatments like indomethacin.
  • Molecular Docking Studies : Docking analyses have shown that these compounds interact favorably with COX enzymes, suggesting a mechanism for their anti-inflammatory effects. For instance, one study reported that a related triazole derivative exhibited binding affinities similar to celecoxib .

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural variations and similarities among triazole-benzamide derivatives:

Compound Name Triazole Substituents Benzamide Substituents Unique Features
Target Compound 4-(3,4-Dichlorophenyl), 5-(Methylsulfanyl) 2-(Trifluoromethyl) Synergistic halogenation and lipophilicity
N-{[4-(4-Fluorophenyl)-5-({[3-(Trifluoromethyl)Phenyl]Methyl}Sulfanyl)-4H-1,2,4-Triazol-3-yl]Methyl}Benzamide () 4-(4-Fluorophenyl), 5-([3-Trifluoromethyl]Benzylsulfanyl) None Fluorophenyl and trifluoromethyl benzylsulfanyl enhance metabolic stability
N-{[5-(Ethylsulfanyl)-4-(2-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Methyl}-2-(Trifluoromethyl)Benzamide () 4-(2-Methoxyphenyl), 5-(Ethylsulfanyl) 2-(Trifluoromethyl) Methoxy group improves solubility but reduces halogen-mediated binding
2-{[4-Amino-5-(2,4-Dichlorophenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-[4-Chloro-3-(Trifluoromethyl)Phenyl]Acetamide () 4-(2,4-Dichlorophenyl), 5-Sulfanyl Acetamide with trifluoromethyl Amino group enhances hydrogen-bonding potential
N-(4-Chlorophenyl)-3-{5-Sulfanyl-4-[3-(Trifluoromethyl)Phenyl]-4H-1,2,4-Triazol-3-yl}Benzene-1-Sulfonamide () 4-[3-(Trifluoromethyl)Phenyl], 5-Sulfanyl Sulfonamide group Sulfonamide moiety increases acidity and target selectivity

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP): The target compound’s 3,4-dichlorophenyl and trifluoromethyl groups increase LogP (~4.2), favoring membrane permeability but limiting aqueous solubility .
  • Metabolic Stability: Methylsulfanyl groups in the target compound reduce oxidative metabolism compared to ethylsulfanyl analogs ().
  • Hydrogen-Bonding Capacity: The absence of amino or hydroxyl groups in the target compound reduces polar surface area (PSA: ~80 Ų), impacting solubility but enhancing blood-brain barrier penetration .

Uniqueness and Advantages of the Target Compound

The synergy of its 3,4-dichlorophenyl (strong electron-withdrawing effect), methylsulfanyl (moderate lipophilicity), and trifluoromethyl benzamide (metabolic resistance) distinguishes it from analogs. These features collectively enhance:

Target Binding Affinity: Chlorine atoms improve interactions with hydrophobic enzyme pockets (e.g., CYP450 isoforms) .

Stability: Methylsulfanyl resists hydrolysis better than sulfonamide or amino groups .

Selectivity: The trifluoromethyl group minimizes off-target effects compared to non-halogenated benzamides .

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